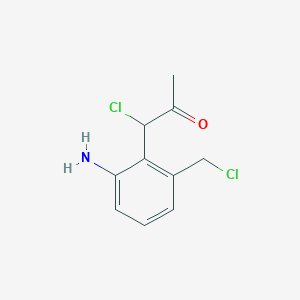
2,6-Dibromo-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dibromo-3-fluorophenol involves the bromination of phenol using N-bromosuccinimide (NBS) in the presence of a base such as diisopropylamine. The reaction is typically carried out in dichloromethane at room temperature. The phenol is first dissolved in dichloromethane, followed by the addition of diisopropylamine. N-bromosuccinimide is then added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is then extracted and purified .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated phenols or alcohols.
Applications De Recherche Scientifique
2,6-Dibromo-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its halogenated structure allows it to participate in various biochemical reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
2,6-Dibromo-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its specific substitution pattern also allows for selective reactions that are not possible with other dibromophenols .
Propriétés
Formule moléculaire |
C6H3Br2FO |
|---|---|
Poids moléculaire |
269.89 g/mol |
Nom IUPAC |
2,6-dibromo-3-fluorophenol |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Clé InChI |
OEWRSPSSAUTKPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)

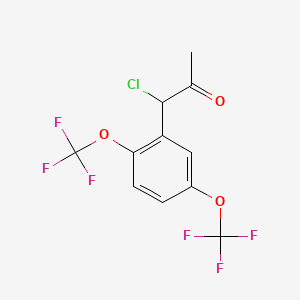
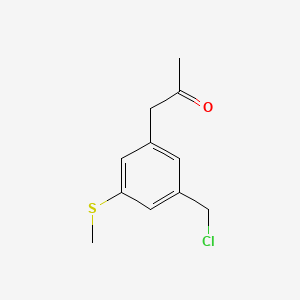


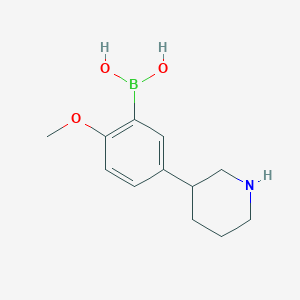
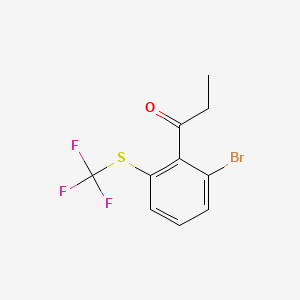
![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)

